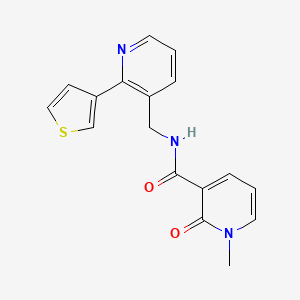

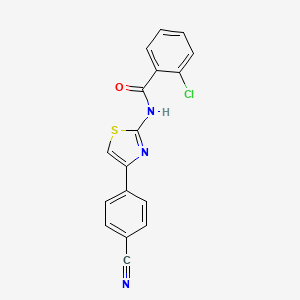

![molecular formula C16H14FN5O2S B2647939 2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-(4-methoxyphenyl)acetamide CAS No. 562866-41-5](/img/structure/B2647939.png)

2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-(4-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

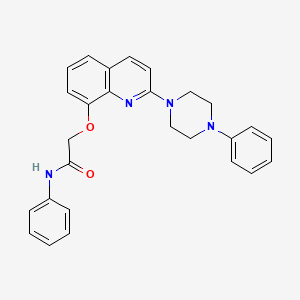

“2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-(4-methoxyphenyl)acetamide” is a chemical compound with the CAS No. 562866-41-5. It has a molecular formula of C16H14FN5O2S .

Synthesis Analysis

The synthesis of tetrazole derivatives, such as the compound , often involves [2+3]-cycloaddition between a nitrile and an azide . This process usually relies on the in situ generation of highly toxic and explosive hydrazoic acid through activation of the azide by expensive and toxic metals, strong Lewis acids, or amine salts .Molecular Structure Analysis

The molecular structure of this compound includes a tetrazole ring, a sulfanyl group, a fluorophenyl group, and a methoxyphenyl group . The tetrazole ring is a five-membered aza compound with 6π electrons .Chemical Reactions Analysis

Tetrazoles, including this compound, are known for their extraordinary stability under metabolic conditions . They resist oxidation even when very strong oxidizing agents are employed because of their low HOMO energy .Applications De Recherche Scientifique

Anticancer Activity

Some novel sulfonamide derivatives, including the compound of interest, have shown promising results in anticancer research. One study found that certain synthesized compounds demonstrated significant cytotoxic activity against breast and colon cancer cell lines. For example, a specific compound exhibited potent activity against breast cancer cell lines, showing promise for future cancer treatments (Ghorab et al., 2015).

Antimicrobial Properties

Research on sulfide and sulfone derivatives of a similar compound has indicated potential antimicrobial properties. These compounds were tested against various bacteria and fungi, showing effectiveness in inhibiting microbial growth. This suggests potential applications in developing new antimicrobial agents (Badiger et al., 2013).

Radioligand Imaging

A related compound, DPA-714, designed with a fluorine atom, has been used in radioligand imaging for the translocator protein (18 kDa) with PET. This application is significant in neuroimaging, particularly in identifying and monitoring neuroinflammatory processes (Dollé et al., 2008).

Glutaminase Inhibitor Research

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, structurally related to the compound , have been studied as inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown potential in attenuating the growth of human lymphoma cells, both in vitro and in animal models, indicating their therapeutic potential in cancer treatment (Shukla et al., 2012).

Propriétés

IUPAC Name |

2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O2S/c1-24-12-8-6-11(7-9-12)18-15(23)10-25-16-19-20-21-22(16)14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJRYDGKJXCQQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-methoxyphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

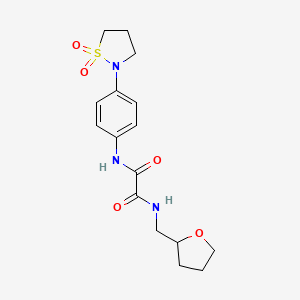

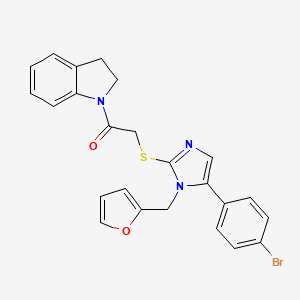

![1,3-Dimethyl-5-[(4-oxochromen-3-yl)methylene]hexahydropyrimidine-2,4,6-trione](/img/structure/B2647860.png)

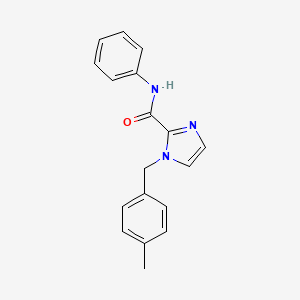

![4-Methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2647866.png)

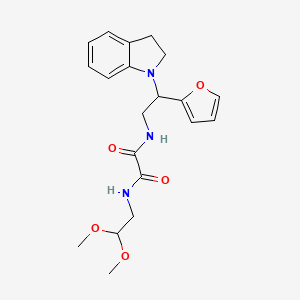

![N-[1,4-dioxo-3-(phenethylamino)-1,4-dihydro-2-naphthalenyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2647868.png)

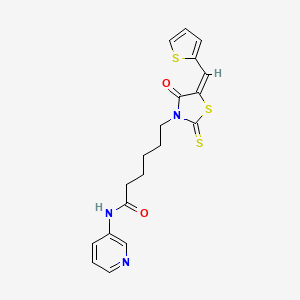

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B2647871.png)